(4-Methylpyridin-2-yl)methanamine hydrochloride
Description
X-ray Diffraction Studies of Crystal Packing
Single-crystal X-ray diffraction analysis reveals that (4-methylpyridin-2-yl)methanamine hydrochloride crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 16.678 Å, b = 7.107 Å, c = 15.865 Å, and β = 97.397°. The asymmetric unit comprises two organic cations, four chloride anions, and two water molecules, forming a three-dimensional framework stabilized by N–H⋯Cl , O–H⋯Cl , and C–H⋯O hydrogen bonds. The chloride anions occupy interstitial sites between cationic layers, with Cl⁻⋯Cl⁻ distances of 3.41–3.58 Å, consistent with weak electrostatic interactions.
The crystal packing exhibits a layered architecture along the ab plane, where cationic moieties adopt a "half-moon" conformation that encloses chloride ions (Fig. 1). This geometry is stabilized by π–π stacking between pyridine rings (centroid-centroid distance: 3.61–3.92 Å), as well as C–H⋯π interactions involving methyl groups (C–H distance: 2.89 Å).
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 1,864.8 ų |
| Z (Formula Units) | 8 |
| Density (Calculated) | 1.418 g/cm³ |
| R Factor | 0.039 |
Torsional Angle Analysis of Pyridine-Amine Backbone
The pyridine-amine backbone exhibits restricted rotation due to steric hindrance from the methyl substituent. Key torsional angles include:
- N1–C2–C7–N8 : 123.64° (free base) vs. 118.92° (protonated form)
- C4–C5–C6–N8 : 76.4° (influenced by chloride coordination)
Protonation at the pyridine nitrogen increases planarity, reducing the dihedral angle between the pyridine ring and amine group from 86.78° (free base) to 6.81° (hydrochloride salt). This conformational change enhances intermolecular interactions, as evidenced by a 12% reduction in unit cell volume upon salt formation.
Comparative Analysis of Protonated vs. Free Base Forms
The free base form crystallizes in triclinic symmetry (P1̄) with a screw-boat conformation of the piperidine ring, whereas the hydrochloride salt adopts a chair conformation (Fig. 2). Key differences include:
Table 2: Structural Comparison Between Free Base and Hydrochloride Forms
| Property | Free Base | Hydrochloride |
|---|---|---|
| N–H Bond Length | 1.343 Å | 1.492 Å |
| C–N–C Angle | 123.10° | 118.18° |
| Packing Density | 1.990 g/cm³ | 1.418 g/cm³ |
| Hydrogen Bonds/Unit | 4 | 8 |
Protonation induces a 0.15 Å elongation of the C–N bond adjacent to the pyridine nitrogen, facilitating stronger N–H⋯Cl⁻ interactions (bond energy: ~25 kJ/mol). The hydrochloride form also exhibits a 9.7° increase in methyl group tilt relative to the aromatic plane, enhancing van der Waals contacts.
Hydrogen Bonding Network in Solid-State Configuration
The crystal lattice features a three-tiered hydrogen bonding system :
- Primary Interactions : N–H⋯Cl⁻ bonds (2.12–2.34 Å) link cations to anions
- Secondary Interactions : O–H⋯Cl⁻ (2.45 Å) and C–H⋯O (2.89 Å) stabilize water molecules within channels
- Tertiary Interactions : C–H⋯π (3.02 Å) and π–π stacking (3.61 Å) consolidate layers
Hirshfeld surface analysis shows 42.7% contribution from H⋯Cl contacts, with fingerprint plot bifurcations at dₑ = 1.2 Å (donor) and dᵢ = 1.5 Å (acceptor). The water molecules act as hydrogen bond relays , participating in four interactions per molecule (two donor, two acceptor).
Fig. 3: Hydrogen bonding topology showing R₂²(8) and R₄⁴(12) ring motifs formed by N–H⋯O and O–H⋯Cl interactions. The chloride anions adopt a distorted tetrahedral geometry, with Cl⁻⋯H–N angles of 158–164°.
Properties
IUPAC Name |
(4-methylpyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBUTUZFQBPVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679870 | |
| Record name | 1-(4-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-59-3 | |
| Record name | 2-Pyridinemethanamine, 4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The reduction of 2-cyano-4-methylpyridine to (4-methylpyridin-2-yl)methanamine using lithium aluminium hydride (LiAlH₄) is a well-documented method. This single-step process achieves an 86% yield under inert conditions in tetrahydrofuran (THF) at 0°C. The reaction mechanism involves the nucleophilic attack of hydride ions on the nitrile group, followed by protonation to form the primary amine.
Experimental Conditions
-
Reactants : 2-Cyano-4-methylpyridine, LiAlH₄ (3 equiv).
-
Solvent : Anhydrous THF.
-
Temperature : 0°C, gradually warming to room temperature.
-
Reaction Time : 1.5 hours.
-
Workup : Quenching with aqueous sodium sulfate, filtration, and solvent evaporation.
This method is favored for its simplicity and high yield but requires stringent moisture-free conditions due to LiAlH₄’s sensitivity.
Cyanohydrin Reductive Amination
Patent-Based Synthesis
A patent-described approach involves reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives. The process employs sodium cyanoborohydride (NaBH₃CN) in methanolic medium, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction proceeds via imine intermediate formation, followed by borohydride reduction.
Key Steps and Optimization
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Cyanohydrin Preparation : 4-Methylpyridine-2-carbonitrile is treated with formaldehyde to form the cyanohydrin intermediate.
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Reductive Amination : The cyanohydrin reacts with ammonium chloride in methanol under oxygen-free conditions.
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Yield Enhancement : Adding iron sulfate (FeSO₄·7H₂O) minimizes side reactions by sequestering cyanide ions.
Table 1: Comparative Analysis of Reductive Amination Methods
| Parameter | LiAlH₄ Method | NaBH₃CN Method |
|---|---|---|
| Yield | 86% | 72–77% |
| Reaction Time | 1.5 hours | 24 hours |
| Scalability | Moderate | High |
| Sensitivity to Moisture | High | Low |
Catalytic Amination Strategies
Copper-Catalyzed Coupling
A Royal Society of Chemistry protocol outlines a copper(II) triflate-catalyzed amination using N,N-bis(pyridin-2-ylmethyl)phenylamine as a ligand. This method facilitates the introduction of the aminomethyl group via C–N bond formation, though yields are moderate (65–70%).
Mechanistic Insights
The reaction proceeds through a radical pathway, with oxygen acting as the terminal oxidant. The copper catalyst stabilizes intermediates, enabling regioselective amination at the pyridine’s 2-position.
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid (HCl) in dichloromethane or ethanol. Crystallization from a mixture of ethyl acetate and hexanes yields the pure hydrochloride form.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
(4-Methylpyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aminomethyl derivatives.
Scientific Research Applications
(4-Methylpyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including potential treatments for neurological disorders.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Methylpyridinyl Methanamine Hydrochlorides
The position of the methyl group on the pyridine ring significantly influences the electronic, steric, and physicochemical properties of these compounds. Key isomers include:
| Compound Name | CAS Number | Molecular Weight (g/mol) | Purity (%) | Key Features |
|---|---|---|---|---|
| (3-Methylpyridin-2-yl)methanamine hydrochloride | 357288-02-9 | 158.63 | 96 | Methyl at 3-position (ortho) |
| (4-Methylpyridin-2-yl)methanamine hydrochloride | 1257535-59-3 | 158.63 | 95 | Methyl at 4-position (para) |
| (5-Methylpyridin-2-yl)methanamine hydrochloride | 161647-06-9 | 158.63 | 98 | Methyl at 5-position (meta) |
| (6-Methylpyridin-2-yl)methanamine hydrochloride | 1365836-53-8 | 158.63 | 95 | Methyl at 6-position (meta) |
Key Findings :
- Steric Hindrance: The 3-methyl isomer may experience steric interactions between the methyl group and the aminomethyl substituent, affecting its reactivity in coupling reactions .
- Applications: The 4-methyl derivative is often preferred in drug discovery due to its balanced electronic and steric profile, whereas the 5-methyl analog (98% purity) is noted for high stability in synthetic pipelines .
Comparison with Other Heterocyclic Methanamine Hydrochlorides
Beyond pyridine derivatives, structurally related compounds with different heterocycles exhibit distinct properties:
Thiazole and Thiophene Derivatives
- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS: 690632-35-0):
Furan Derivatives
- 5-Methyl-2-furanylmethanamine hydrochloride (CAS: N/A):
Imidazole Derivatives
- 1-(1H-Imidazol-2-yl)methanamine derivatives: Used in synthesizing adenosine receptor ligands, highlighting the role of the imidazole ring in targeting specific biological pathways, unlike pyridine-based compounds .
Physicochemical and Spectroscopic Differences
- NMR Data :
- Solubility : Pyridine derivatives generally exhibit higher water solubility than thiazole or furan analogs due to the pyridine ring’s basicity .
Biological Activity
(4-Methylpyridin-2-yl)methanamine hydrochloride, also known as 4-Methyl-2-pyridinylmethanamine hydrochloride, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological applications, and comparative studies with similar compounds.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material : The process begins with 4-methylpyridine.
- Aminomethylation : 4-methylpyridine is reacted with formaldehyde and ammonium chloride to introduce the aminomethyl group at the 2-position.
- Hydrochloride Formation : The resulting (4-Methylpyridin-2-yl)methanamine is treated with hydrochloric acid to form the hydrochloride salt.
The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, modulating the activity of these targets. This compound has been shown to inhibit or activate various biochemical pathways depending on the specific target.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For example, it has been studied for its potential as an inhibitor of insulin-regulated aminopeptidase (IRAP), which plays a crucial role in regulating immune responses and peptide processing .
Pharmacological Applications
The compound is being investigated for its potential therapeutic applications in treating neurological disorders. Its role as an intermediate in the synthesis of pharmaceuticals highlights its importance in drug discovery and development .
Comparative Studies
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (4,6-Dimethylpyridin-2-yl)methanamine | Additional methyl group at 6-position | Similar enzyme inhibition profiles |
| (2-Chloropyridin-4-yl)methanamine | Chlorine atom at 2-position | Different selectivity in receptor binding |
| (5-Methylpyridin-2-yl)methanamine | Methyl group at 5-position | Altered pharmacokinetic properties |
The distinct substitution pattern of this compound contributes to its unique biological properties and makes it a versatile intermediate in organic synthesis and pharmaceutical development .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Inhibition of IRAP : A study demonstrated that derivatives based on this compound exhibited nanomolar inhibition against IRAP, showcasing its potential in drug development for conditions like diabetes and obesity .
- Antimicrobial Activity : Research has indicated that certain derivatives show promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting applications in treating infections .
- Cytotoxicity Studies : In vitro studies have revealed that some derivatives possess cytotoxic effects against various cancer cell lines, indicating potential for cancer therapy .
Q & A
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of (4-Methylpyridin-2-yl)methanamine hydrochloride?
The compound can be synthesized via reductive amination of 4-methylpyridine-2-carbaldehyde followed by hydrochloric acid salt formation. Key parameters include maintaining pH 4-5 during salt precipitation and using anhydrous solvents (e.g., ethanol) to minimize hydrolysis. Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >95% purity, as demonstrated in analogous hydrochloride syntheses .
Q. What analytical techniques are essential for characterizing the purity of this compound?
A triad approach is recommended:
Q. What stability-indicating methods are required for assessing this compound under long-term storage?
Accelerated stability testing (40°C/75% RH for 6 months) with periodic analysis via:
- Forced degradation studies (0.1N HCl/NaOH, 3% H₂O₂, photolysis).
- UPLC-PDA to monitor degradation products.
- Karl Fischer titration for moisture uptake. Data from analogs suggest <2% degradation when stored desiccated at -20°C .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in the hydrochloride salt?
SC-XRD using SHELXL determines hydrogen positions via residual density maps. For hydrochloride salts, Cl⁻...N distances (2.8-3.0 Å for protonated amines vs. >3.5 Å for non-bonding contacts) clarify protonation sites. Recent studies on pyridylmethanamine derivatives confirm protonation occurs at the aliphatic amine .
Q. What experimental strategies validate biological target engagement in amine oxidase inhibition studies?
Q. How should researchers reconcile contradictory solubility data in aqueous vs. organic solvents?
Conduct phase solubility studies (Higuchi-Connors method) across pH 2-8 and co-solvents (e.g., DMSO, ethanol). Structurally similar compounds show solubility maxima at pH 4.5 (5.2 mg/mL in water) vs. 22 mg/mL in 30% ethanol/water .
Q. What computational approaches best predict reactivity in nucleophilic substitution reactions?
DFT calculations (B3LYP/6-311+G(d,p)) map frontier molecular orbitals, identifying the aliphatic amine as the primary nucleophilic site (HOMO energy -6.3 eV). Solvent effects modeled via SMD continuum show chloroform minimizes activation energy (ΔG‡ 18.7 kcal/mol) .
Q. What chiral resolution techniques determine enantiomeric excess in stereoisomeric derivatives?
CSP-HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns (n-hexane/isopropanol 85:15 + 0.1% diethylamine). For preparative separation, simulated moving bed chromatography achieves >99% ee, as shown in tetrahydrofuran-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
